![molecular formula C14H19ClN4O2 B3367803 N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide CAS No. 1965308-76-2](/img/structure/B3367803.png)
N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide
Overview
Description
“N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide” is a chemical compound with the CAS Number: 1965308-76-2 . It has a molecular weight of 310.78 . The compound is a racemic form of Cl-amidine (S enantiomer) and is an orally active peptidylarginine deminase (PAD) inhibitor .
Molecular Structure Analysis
The InChI code for the compound is1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,9,11,18H,4,7-8,16H2,(H2,17,20)(H,19,21)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C14H19ClN4O2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Mechanism of Action
“N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide” is known to inhibit peptidylarginine deminase (PAD), an enzyme that plays a role in protein citrullination . Citrullination is a post-translational modification that converts arginine residues in proteins to citrulline, and dysregulation of this process is associated with several diseases, including rheumatoid arthritis, multiple sclerosis, and cancer .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and used only in a well-ventilated area .
properties
IUPAC Name |
N-[1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWATVWOHQZVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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